

Application Notes and Protocol for Immunoprecipitation of Endogenous Casein Kinase 1

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Compound of Interest

Compound Name: Casein kinase 1

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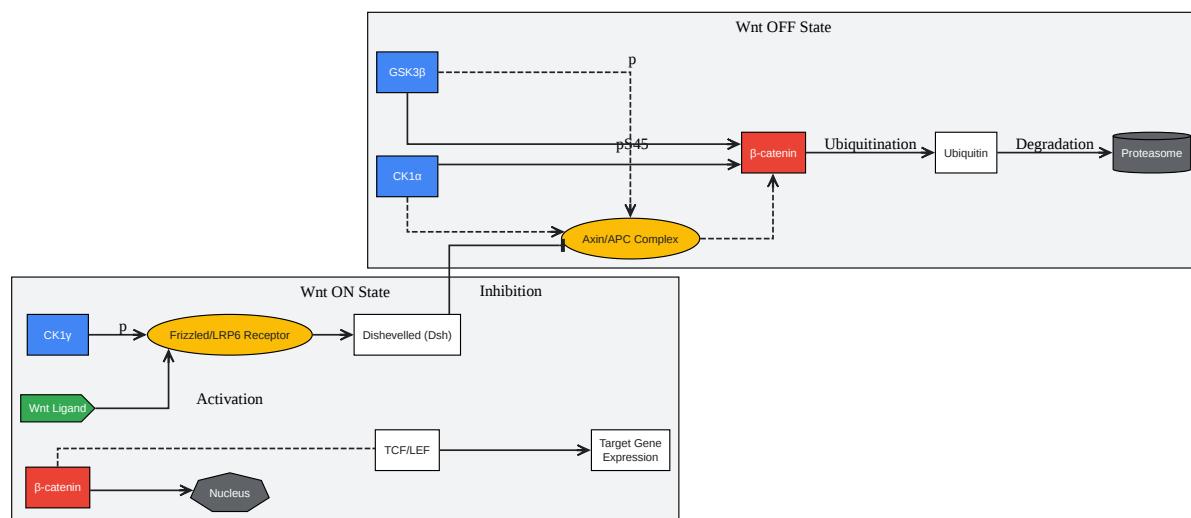
For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the successful immunoprecipitation (IP) of endogenous **Casein Kinase 1** (CK1) from cell lysates. CK1 is a family of serine/threonine kinases involved in various critical cellular processes, including Wnt signaling, circadian rhythms, and DNA repair.^{[1][2][3][4]} The ability to specifically isolate endogenous CK1 is crucial for studying its function, regulation, and interactions with other proteins.

This protocol outlines key considerations from cell lysis to the elution of the immunoprecipitated protein, with a focus on preserving kinase activity and minimizing non-specific binding.

Introduction to Casein Kinase 1 Signaling

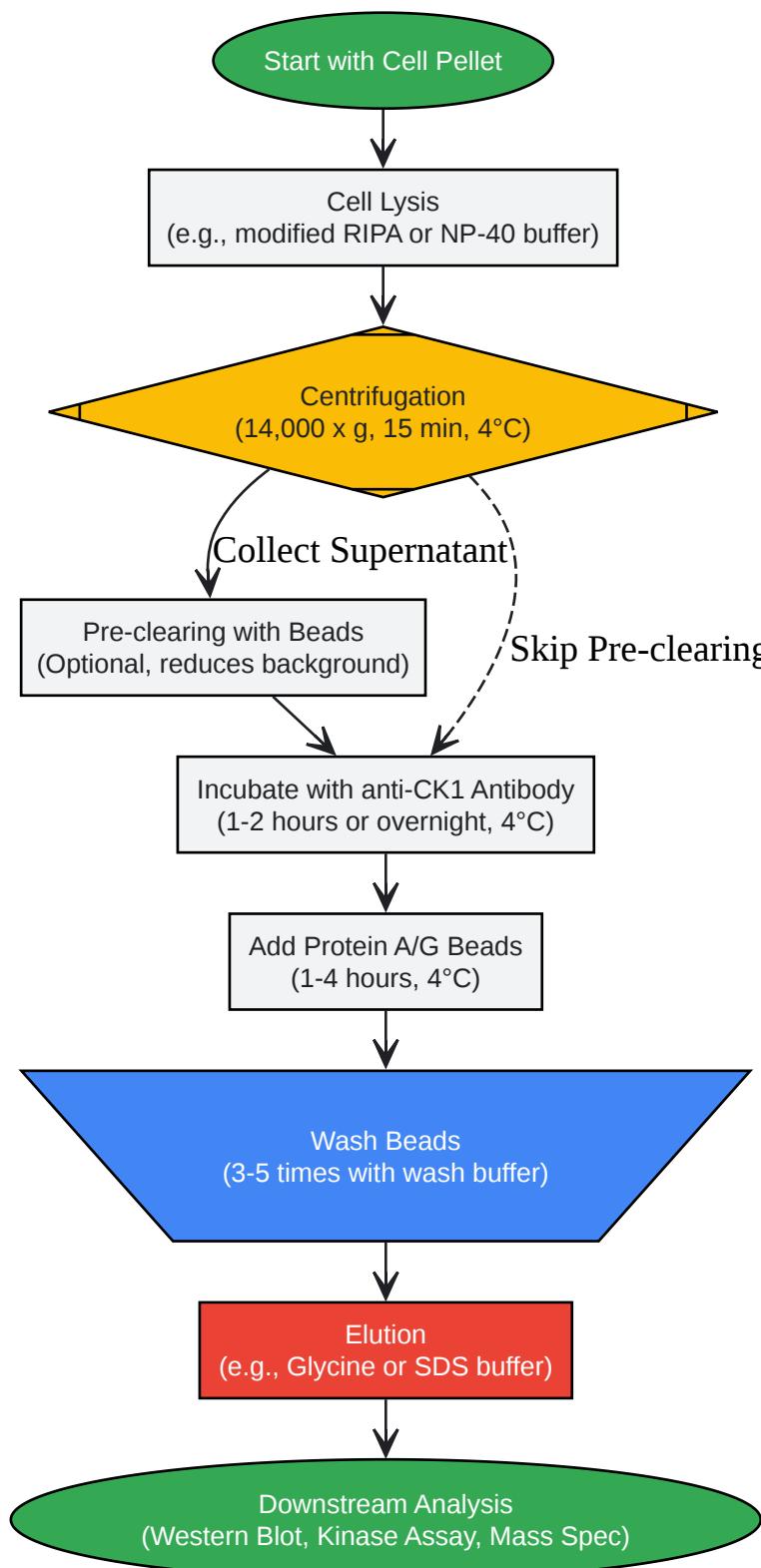
Casein Kinase 1 isoforms are key regulators of multiple signaling pathways. One of the most well-characterized roles of CK1 is in the Wnt/β-catenin signaling pathway.^{[1][3][4]} In the absence of a Wnt signal, CK1α phosphorylates β-catenin at Ser45, priming it for subsequent phosphorylation by GSK-3β. This leads to the ubiquitination and proteasomal degradation of β-catenin.^[4] Upon Wnt ligand binding to its receptor, CK1γ is involved in phosphorylating the LRP6 co-receptor, which facilitates the recruitment of Axin and the disassembly of the β-catenin destruction complex, leading to β-catenin stabilization and downstream signaling.^[2]

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Caption: Wnt/β-catenin signaling pathway involving CK1 isoforms.

Experimental Workflow

The immunoprecipitation procedure involves several key stages: cell lysis, pre-clearing the lysate, incubation with a specific antibody, capture of the immune complex with beads, washing to remove non-specific binders, and finally, eluting the target protein.

[Click to download full resolution via product page](#)**Caption:** General workflow for the immunoprecipitation of endogenous proteins.

Detailed Experimental Protocols

A. Reagents and Buffers

Successful immunoprecipitation of endogenous kinases requires careful buffer selection to maintain protein integrity and activity while effectively solubilizing the protein.

Table 1: Lysis and Wash Buffer Formulations

| Buffer Type | Component | Concentration | Purpose |
|----------------------------------|-------------------------------------|-------------------------------------|------------------------------|
| Modified RIPA Lysis Buffer[5][6] | 50 mM Tris-HCl, pH 7.4 | 50 mM | Buffering agent |
| 150 mM NaCl | 150 mM | Maintain ionic strength | |
| 1 mM EDTA | 1 mM | Chelates divalent cations | |
| 1% NP-40 or Triton X-100 | 1% | Non-ionic detergent | |
| 0.25% Sodium deoxycholate | 0.25% | Ionic detergent (milder than SDS) | |
| Protease Inhibitor Cocktail | 1X | Prevent protein degradation | |
| Phosphatase Inhibitor Cocktail | 1X | Prevent dephosphorylation | |
| NP-40 Lysis Buffer[7] | 50 mM Tris-HCl, pH 8.0 | 50 mM | Buffering agent |
| 150 mM NaCl | 150 mM | Maintain ionic strength | |
| 1% NP-40 | 1% | Non-ionic detergent | |
| Protease Inhibitor Cocktail | 1X | Prevent protein degradation | |
| Phosphatase Inhibitor Cocktail | 1X | Prevent dephosphorylation | |
| Wash Buffer[8][9] | Lysis Buffer with reduced detergent | 0.1-0.5% | Remove non-specific proteins |
| High Salt Wash Buffer (optional) | 500 mM NaCl in Lysis Buffer | Stringent wash to reduce background | |

Note: RIPA buffer can be more denaturing and may affect kinase activity.[5][6] A modified, less harsh RIPA or an NP-40-based buffer is often preferred for kinase IP.

B. Cell Lysate Preparation

- Start with a sufficient number of cells, typically 1×10^7 to 1×10^8 cells per IP reaction.
- Wash the cell pellet once with ice-cold Phosphate Buffered Saline (PBS).
- Lyse the cells by adding 0.5-1.0 mL of ice-cold lysis buffer per 10^7 cells.[\[5\]](#)
- Incubate on ice for 30 minutes with occasional vortexing to ensure complete lysis.[\[5\]](#)
- Centrifuge the lysate at $14,000 \times g$ for 15 minutes at $4^\circ C$ to pellet cellular debris.[\[5\]](#)[\[10\]](#)
- Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube.
- Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford). Aim for a concentration of 1-5 mg/mL.[\[5\]](#)

C. Pre-Clearing the Lysate (Optional but Recommended)

This step helps to reduce non-specific binding of proteins to the IP antibody or beads.[\[7\]](#)[\[11\]](#)[\[12\]](#)

- To 1 mg of total protein in lysate, add 20-30 μL of a 50% slurry of Protein A/G beads.
- Incubate with gentle rotation for 30-60 minutes at $4^\circ C$.
- Pellet the beads by centrifugation (e.g., $1,000 \times g$ for 1 minute) or using a magnetic rack.
- Carefully transfer the supernatant to a fresh tube. This is the pre-cleared lysate.

D. Immunoprecipitation

Table 2: Typical Reagent Volumes for a Single IP Reaction

| Reagent | Quantity | Notes |
|--------------------------------|---------------|--|
| Pre-cleared Cell Lysate | 500 µg - 1 mg | The optimal amount depends on the expression level of CK1. |
| Anti-CK1 Antibody | 1-5 µg | Titrate to determine the optimal concentration. [13] |
| Normal IgG (Isotype Control) | 1-5 µg | Use the same amount as the primary antibody for the negative control. |
| Protein A/G Beads (50% slurry) | 20-50 µL | The choice between Protein A, G, or A/G depends on the antibody species and isotype. |

- Add the appropriate amount of anti-CK1 primary antibody to the pre-cleared lysate. For a negative control, add an equivalent amount of a non-specific IgG from the same host species (isotype control).
- Incubate with gentle rotation for 2 hours to overnight at 4°C. Longer incubation times may increase yield but can also increase non-specific binding.[\[14\]](#)
- Add the equilibrated Protein A/G beads to the lysate-antibody mixture.
- Incubate with gentle rotation for 1-4 hours at 4°C to capture the immune complexes.[\[10\]](#)

E. Washing the Immunocomplex

Washing is a critical step to remove non-specifically bound proteins.

- Pellet the beads by centrifugation or using a magnetic rack.
- Carefully aspirate and discard the supernatant.
- Add 500 µL to 1 mL of ice-cold wash buffer.
- Resuspend the beads and incubate for 5 minutes with gentle rotation at 4°C.

- Repeat the wash steps 3-5 times. For the final wash, a buffer with a lower detergent concentration or PBS can be used.[15]

F. Elution

The choice of elution buffer depends on the downstream application.

Table 3: Elution Buffer Options

| Elution Method | Buffer Composition | Conditions | Pros | Cons |
|--------------------|-------------------------------|---|--|---|
| Denaturing Elution | 1X SDS-PAGE Sample Buffer | Boil at 95-100°C for 5-10 minutes. [5] | Highly efficient. | Denatures protein; co-elutes antibody heavy and light chains. |
| Acidic Elution | 0.1-0.2 M Glycine, pH 2.0-3.0 | Incubate for 10 min at room temp, neutralize immediately.[16] | Preserves protein activity; beads can be reused. | Less efficient; requires immediate neutralization. |

- After the final wash, remove all supernatant from the beads.
- Add 20-50 μ L of the chosen elution buffer to the beads.
- Follow the appropriate incubation or heating procedure as described in Table 3.
- Pellet the beads and carefully transfer the supernatant containing the eluted protein to a new tube.

Downstream Analysis

The eluted protein is now ready for downstream applications such as:

- Western Blotting: To confirm the presence and size of the immunoprecipitated CK1.

- Kinase Assay: To measure the enzymatic activity of the isolated CK1. This requires a non-denaturing elution method.[9][10][17]
- Mass Spectrometry: To identify interacting proteins (Co-IP).

Controls for a Successful Immunoprecipitation

- Isotype Control: Use a non-specific IgG of the same isotype and from the same host species as the primary antibody to assess non-specific binding to the beads and antibody.
- Input Control: A small fraction of the cell lysate before the addition of the antibody should be run alongside the IP sample in the Western blot to confirm the presence of the protein in the starting material.
- Beads Only Control: Incubate the lysate with beads alone (no primary antibody) to check for non-specific binding to the beads themselves.

By following this detailed protocol and optimizing the key steps for your specific experimental system, you can achieve reliable and reproducible immunoprecipitation of endogenous **Casein Kinase 1**.

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